Pseudouridimycin

Description

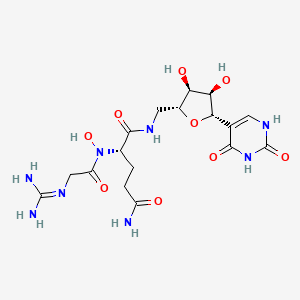

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[2-(diaminomethylideneamino)acetyl]-hydroxyamino]-N-[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methyl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N8O9/c18-9(26)2-1-7(25(33)10(27)5-22-16(19)20)15(31)21-4-8-11(28)12(29)13(34-8)6-3-23-17(32)24-14(6)30/h3,7-8,11-13,28-29,33H,1-2,4-5H2,(H2,18,26)(H,21,31)(H4,19,20,22)(H2,23,24,30,32)/t7-,8+,11+,12+,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEYHXABZOKKDZ-YFKLLHAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CNC(=O)C(CCC(=O)N)N(C(=O)CN=C(N)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CNC(=O)[C@H](CCC(=O)N)N(C(=O)CN=C(N)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N8O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566586-52-4 | |

| Record name | Pseudouridimycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1566586524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Technical Guide to the Discovery, Mechanism, and Biosynthesis of Pseudouridimycin

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Pseudouridimycin (PUM) is a potent, broad-spectrum nucleoside-analog antibiotic discovered from a soil-dwelling bacterium, Streptomyces sp. ID38640.[1][2] It selectively inhibits bacterial RNA polymerase (RNAP), a clinically validated target for antibacterial drugs.[3][4] PUM operates via a distinct mechanism from existing RNAP inhibitors like rifampin, binding to the nucleotide triphosphate (NTP) addition site and competing directly with UTP.[5] This novel mechanism results in no cross-resistance with rifamycins and a significantly lower rate of spontaneous resistance emergence.[5][6] This document provides a comprehensive technical overview of PUM's discovery, its mechanism of action, quantitative biological data, key experimental protocols, and its biosynthetic pathway.

Discovery and Isolation

The discovery of this compound stemmed from a targeted screening program for novel inhibitors of bacterial RNA polymerase.[3] Researchers screened a library of microbial fermentation extracts, leading to the identification of a promising candidate from a soil sample collected in Italy.[6]

Screening and Production

The producing organism was identified as Streptomyces sp. strain ID38640.[1][2] For production, the strain was cultivated in a suitable production medium for several days.[7] The fermentation broth was then harvested for extraction and purification.[7]

Experimental Protocol: Isolation and Purification

A detailed protocol for isolating PUM from the fermentation broth is outlined below.

-

Broth Clarification: The fermentation broth containing PUM is cleared of microbial cells and large debris through centrifugation and subsequent filtration.[7]

-

Cation-Exchange Chromatography: Due to its hydrophilic and positively charged nature, PUM is effectively captured and enriched from the clarified supernatant using strong cation-exchange chromatography.[7]

-

Analysis and Final Purification: The enriched fractions are analyzed using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence and purity of PUM.[7][8] Further purification is typically achieved through subsequent chromatographic steps to yield the pure compound.

References

- 1. Analysis of the this compound Biosynthetic Pathway Provides Insights into the Formation of C-nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of the this compound Biosynthetic Pathway Provides Insights into the Formation of C-nucleoside Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery, properties, and biosynthesis of this compound, an antibacterial nucleoside analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery, properties, and biosynthesis of this compound, an antibacterial nucleoside-analog inhibitor of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. New, Powerful Antibiotic Found in Soil | Microbiology [labroots.com]

- 7. Heterologous Expression of this compound and Description of the Corresponding Minimal Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Pseudouridimycin Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudouridimycin (PUM) is a novel nucleoside analog antibiotic with potent and selective inhibitory activity against bacterial RNA polymerase.[1][2][3][4] Produced by Streptomyces sp. ID38640 and Streptomyces albus DSM 40763, PUM is a structurally complex molecule comprising a formamidinylated, N-hydroxylated Gly-Gln dipeptide linked to 5′-aminopseudouridine.[1][2][3][4] Its unique mode of action and efficacy against drug-resistant pathogens have made it a promising candidate for further drug development. This guide provides a comprehensive analysis of the PUM biosynthetic gene cluster (pum), detailing the genetic organization, the functions of the encoded enzymes, and the biosynthetic pathway. Furthermore, it presents key quantitative data, detailed experimental protocols for genetic manipulation and heterologous expression, and visual representations of the core biological processes to facilitate further research and exploitation of this important natural product.

The this compound Biosynthetic Gene Cluster (pum)

The PUM biosynthetic gene cluster from Streptomyces sp. ID38640 spans approximately 20 kilobase pairs and contains 15 open reading frames (ORFs), designated pumA through pumO.[1] Bioinformatic analysis, gene knockout studies, and heterologous expression have elucidated the functions of many of these genes in PUM biosynthesis, regulation, and export.

Genetic Organization and Gene Functions

The table below summarizes the genes within the pum cluster and their proposed or experimentally verified functions.

| Gene | Proposed or Verified Function | Key Features/Homology |

| pumA | Unknown function | - |

| pumB | MFS transporter | Major Facilitator Superfamily transporter, likely involved in PUM export. |

| pumC | DeoR-type transcriptional regulator | Putative regulator of gene cluster expression. |

| pumD | Hydrolase | Proposed to be involved in the release of free pseudouridine. |

| pumE | N-hydroxylase | Flavin-dependent oxidoreductase responsible for the N-hydroxylation of the Gly-Gln dipeptide.[2] |

| pumF | Serine/threonine protein kinase | Essential for heterologous PUM production, likely involved in post-translational regulation of biosynthetic enzymes.[3] |

| pumG | Oxidoreductase | Involved in nucleoside activation. |

| pumH | Adenylate kinase | Crucial for heterologous expression; proposed to channel uridine nucleotides towards the PUM pathway.[3] |

| pumI | Aminotransferase (oxidoreductase) | Flavin-dependent glucose-methanol-choline (GMC) family oxidoreductase (also referred to as SapB) that initiates the modification of pseudouridine. |

| pumJ | Pseudouridine synthase | A divergent member of the TruD family of pseudouridine synthases; produces free pseudouridine.[1][2] |

| pumK | Amide ligase | Catalyzes the condensation of glutamine with 5'-aminopseudouridine (APU). |

| pumL | MFS transporter | Major Facilitator Superfamily transporter, likely involved in PUM export. |

| pumM | Amide ligase | Condenses guanidinoacetic acid (GAA) with Gln-APU. |

| pumN | Amidinotransferase | Produces GAA from arginine and glycine.[2] |

| pumO | Unknown function | - |

The this compound Biosynthetic Pathway

The biosynthesis of PUM is a multi-step enzymatic process that begins with the formation of the core pseudouridine moiety and culminates in the attachment and modification of the dipeptide side chain.

Pathway Overview

The proposed biosynthetic pathway for PUM is as follows:

-

Pseudouridine (PU) Formation: The pathway is initiated by the pseudouridine synthase PumJ , which synthesizes free pseudouridine. The adenylate kinase PumH is thought to provide the phosphorylated uridine precursor for this reaction. The hydrolase PumD is proposed to dephosphorylate the product to yield free pseudouridine.

-

Conversion of PU to 5'-Aminopseudouridine (APU): The oxidoreductase PumI (SapB) and the aminotransferase PumG (SapH) are involved in the conversion of pseudouridine to 5'-aminopseudouridine.

-

Dipeptide Assembly:

-

The amide ligase PumK condenses glutamine with APU to form Gln-APU.

-

In a parallel branch, the amidinotransferase PumN synthesizes guanidinoacetic acid (GAA) from arginine and glycine.

-

The amide ligase PumM then condenses GAA with Gln-APU to produce N-deoxy-PUM.

-

-

Final Modification: The N-hydroxylase PumE carries out the final step, the N-hydroxylation of N-deoxy-PUM to yield the mature this compound.[2]

Visualization of the Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Enzyme Kinetics

Recent biochemical studies have begun to characterize the kinetic parameters of the early enzymes in the PUM biosynthetic pathway. The following table summarizes the available data for SapB (PumI) and SapH from S. albus DSM 40763.

| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |

| SapB (PumI) | Pseudouridine | 34 | - | - |

| Uridine | 901 | - | - | |

| SapH | - | - | - | - |

Note: Further kinetic data for SapH and other Pum enzymes are yet to be reported.

Experimental Protocols

Gene Knockout in Streptomyces sp. ID38640

The following protocol outlines a general method for gene inactivation in Streptomyces using PCR-targeting with the λ Red recombination system. This method was employed for the functional analysis of the pum genes.

Workflow for Gene Knockout:

Caption: General workflow for gene knockout in Streptomyces.

Protocol:

-

Primer Design: Design primers with 5' extensions homologous to the regions flanking the target gene and 3' ends that anneal to a resistance cassette (e.g., apramycin).

-

PCR Amplification: Amplify the resistance cassette using the designed primers to generate a disruption cassette with flanking homology arms.

-

Preparation of E. coli: Prepare electrocompetent E. coli BW25113/pIJ790 cells, which harbor the λ Red recombination system.

-

Electroporation: Electroporate the purified PCR product into the prepared E. coli cells.

-

Recombination in E. coli: The λ Red system facilitates homologous recombination between the disruption cassette and a cosmid carrying the target gene cluster.

-

Transfer to Streptomyces: Transfer the recombinant cosmid from E. coli to Streptomyces sp. ID38640 via intergeneric conjugation.

-

Selection of Mutants: Select for double-crossover mutants by screening for the desired antibiotic resistance and loss of the vector marker.

-

Verification: Confirm the gene knockout by PCR analysis and Southern blotting.

-

Metabolite Analysis: Cultivate the mutant strain and analyze the fermentation broth by UHPLC-MS to identify accumulated intermediates and the absence of PUM.

Heterologous Expression of the pum Cluster in Streptomyces coelicolor M1146

Streptomyces coelicolor M1146, a strain with several endogenous secondary metabolite gene clusters deleted, serves as a clean host for the heterologous expression of biosynthetic gene clusters.[5]

Workflow for Heterologous Expression:

Caption: Workflow for heterologous expression of the pum cluster.

Protocol:

-

Amplification of pum Genes: Amplify the desired pum genes from the genomic DNA of Streptomyces sp. ID38640. For a minimal gene set, include pumD, E, G, I, J, K, M, N, H, and F.

-

Construction of the Expression Vector: Assemble the amplified genes into a suitable E. coli-Streptomyces shuttle vector (e.g., pCAP03) under the control of a strong constitutive or inducible promoter (e.g., ermEp*).

-

Transformation of E. coli : Transform the expression construct into a donor E. coli strain suitable for conjugation with Streptomyces (e.g., ET12567/pUZ8002).

-

Intergeneric Conjugation: Conjugally transfer the expression plasmid from E. coli to S. coelicolor M1146.

-

Selection and Fermentation: Select for S. coelicolor exconjugants carrying the expression plasmid. Inoculate a suitable production medium (e.g., ISP2 medium) with the recombinant strain and ferment for 5-7 days.

-

Extraction and Analysis: Extract the fermentation broth and analyze for the production of PUM and its intermediates using UHPLC-MS.

Conclusion

The elucidation of the this compound biosynthetic gene cluster and its corresponding pathway represents a significant advancement in our understanding of C-nucleoside antibiotic formation. The information and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product biosynthesis, antibiotic discovery, and synthetic biology. Further biochemical characterization of the Pum enzymes and optimization of heterologous production systems will be crucial for the future development of PUM and its analogs as next-generation antibacterial agents.

References

- 1. Discovery, properties, and biosynthesis of this compound, an antibacterial nucleoside analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of the this compound Biosynthetic Pathway Provides Insights into the Formation of C-nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Analysis of the this compound Biosynthetic Pathway Provides Insights into the Formation of C-nucleoside Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Engineering Streptomyces coelicolor for heterologous expression of secondary metabolite gene clusters - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Elucidation of Pseudouridimycin: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudouridimycin (PUM) is a potent, broad-spectrum antibacterial agent that inhibits bacterial RNA polymerase (RNAP), a clinically validated target. Its novel structure, a complex peptidyl C-nucleoside, presented a significant challenge for characterization. The definitive structure was determined to be a formamidinylated, N-hydroxylated Gly-Gln dipeptide conjugated to a 5'-aminopseudouridine core. This guide details the multifaceted approach and experimental methodologies employed in its structural elucidation, relying on a synergistic combination of mass spectrometry, advanced NMR spectroscopy, and confirmatory chemical synthesis.

Introduction to this compound

Discovered through screening of microbial extracts, this compound is a natural product isolated from Streptomyces sp. ID38640.[1] It exhibits potent and selective inhibition of bacterial RNAP by mimicking the substrate UTP and binding to the nucleotide triphosphate (NTP) addition site, a mechanism distinct from that of rifamycins.[2][3] This unique mode of action and its efficacy against drug-resistant pathogens make PUM a highly promising lead compound for antibacterial drug development. The complex and unprecedented structure of PUM required a rigorous and integrated analytical workflow to be fully resolved.[4]

Final Elucidated Structure

The structure of PUM was unequivocally established as a formamidinylated, N-hydroxylated Gly-Gln dipeptide linked to a 5'-aminopseudouridine moiety.[2][4] The key structural features are:

-

C-Nucleoside Core: A pseudouridine base, where the ribose is attached to the uracil ring via a C-C bond instead of the typical N-C glycosidic bond.

-

Dipeptide Side Chain: A glutamine (Gln) residue linked to a glycine (Gly) residue.

-

N-Hydroxylation: A hydroxyl group on the amide nitrogen of the Gly-Gln peptide bond.

-

Formamidinyl Group: A terminal formamidine group on the N-terminus of the glycine residue.

Integrated Structural Elucidation Workflow

The determination of PUM's structure was not a linear process but rather an integrated workflow where different analytical techniques provided complementary pieces of the puzzle. High-resolution mass spectrometry established the molecular formula, while extensive 2D NMR experiments were used to assemble the molecular fragments. Finally, chemical synthesis, including the preparation of a key derivative and X-ray crystallography of a synthetic intermediate, provided ultimate confirmation of the proposed structure.

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) was fundamental in establishing the elemental composition of this compound.

Experimental Protocol: High-Resolution Mass Spectrometry

-

Instrumentation: Analysis was performed on a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR instrument.

-

Ionization: Electrospray ionization (ESI) in positive ion mode was used to generate protonated molecular ions [M+H]⁺.

-

Sample Preparation: A dilute solution of purified PUM in a suitable solvent (e.g., methanol/water with 0.1% formic acid) was infused directly or via LC-MS.

-

Data Acquisition: The instrument was calibrated, and data was acquired in full scan mode over a relevant m/z range, ensuring high resolution (>60,000 FWHM) to allow for accurate mass measurement.

Data Presentation: HRMS Results

The exact mass of the protonated molecule provided the molecular formula, which was consistent with the structure determined by NMR.

| Parameter | Value |

| Molecular Formula | C₁₉H₃₀N₈O₉ |

| Calculated [M+H]⁺ | 531.2217 |

| Observed [M+H]⁺ | 531.2212 |

| Mass Error | < 1 ppm |

NMR Spectroscopic Analysis

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy was the primary tool used to piece together the complex structure of PUM.[4]

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: Spectra were recorded on a high-field NMR spectrometer (e.g., 600 MHz Bruker).

-

Sample Preparation: Approximately 5-10 mg of purified PUM was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

1D NMR: Standard ¹H and ¹³C{¹H} spectra were acquired to identify all proton and carbon signals.

-

2D NMR: A suite of 2D NMR experiments was conducted to establish connectivity:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems within the ribose and amino acid side chains.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which was critical for connecting the pseudouridine core, the Gly and Gln residues, and the formamidinyl group.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the ribose moiety.

-

Data Presentation: NMR Assignments

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound in DMSO-d₆. The existence of rotamers, likely due to restricted rotation around amide bonds, was observed in the spectra.[5]

Table 1: ¹H NMR Data for this compound (600 MHz, DMSO-d₆)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Pseudouridine Moiety | |||

| 6 | 7.55 | s | |

| 1'-H | 4.35 | d | 4.5 |

| 2'-H | 3.92 | t | 5.0 |

| 3'-H | 3.65 | m | |

| 4'-H | 3.65 | m | |

| 5'-Ha | 3.24 | m | |

| 5'-Hb | 3.17 | m | |

| Gln Moiety | |||

| α-H | 4.45 | m | |

| β-H₂ | 1.95, 1.80 | m | |

| γ-H₂ | 2.10 | t | 7.5 |

| Gly Moiety | |||

| α-H₂ | 4.05, 3.85 | d | 17.0 |

| Formamidinyl Moiety | |||

| CH | 7.90 | s |

Table 2: ¹³C NMR Data for this compound (150 MHz, DMSO-d₆)

| Position | δC (ppm) |

| Pseudouridine Moiety | |

| 2 | 151.5 |

| 4 | 163.0 |

| 5 | 110.5 |

| 6 | 141.2 |

| 1' | 80.1 |

| 2' | 74.5 |

| 3' | 70.3 |

| 4' | 85.2 |

| 5' | 42.8 |

| Gln Moiety | |

| C=O | 171.8 |

| α-C | 51.5 |

| β-C | 27.0 |

| γ-C | 31.2 |

| δ-C=O | 174.5 |

| Gly Moiety | |

| C=O | 168.5 |

| α-C | 45.1 |

| Formamidinyl Moiety | |

| C=N | 157.9 |

Confirmatory Synthesis and Crystallography

To unambiguously confirm the structure proposed by spectroscopic methods, chemical synthesis was employed. The total synthesis of PUM provided a sample with spectral data identical to the natural product.[5] Crucially, the synthesis of the N-desoxy-derivative (dPUM) and the X-ray crystal structure of a key synthetic intermediate provided definitive proof of the molecular architecture.[4][5]

Experimental Protocol: Synthesis of Desoxy-PUM (dPUM)

The synthesis of dPUM was a key confirmation step. It involved the coupling of 5'-aminopseudouridine with a protected Gly-Gln dipeptide (lacking the N-hydroxy group), followed by deprotection. The resulting synthetic dPUM matched the properties of a minor related natural product, lending strong support to the overall structural assignment of PUM itself.

Experimental Protocol: Single-Crystal X-ray Diffraction

While PUM itself did not yield X-ray quality crystals, a key synthetic intermediate of the N-hydroxylated dipeptide side chain was successfully crystallized.

-

Crystal Growth: Crystals were grown by slow evaporation of a solution of the purified intermediate in a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Data Collection: A suitable single crystal was mounted on a diffractometer. X-ray diffraction data were collected using Mo Kα radiation at a controlled temperature (e.g., 100 K).

-

Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares on F². This analysis unambiguously confirmed the connectivity and relative stereochemistry of the dipeptide portion of the molecule.[5]

References

- 1. Analysis of the this compound Biosynthetic Pathway Provides Insights into the Formation of C-nucleoside Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial Nucleoside-Analog Inhibitor of Bacterial RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery, properties, and biosynthesis of this compound, an antibacterial nucleoside analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Pseudouridimycin: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudouridimycin (PUM) is a novel nucleoside-analog antibiotic with a unique mechanism of action that sets it apart from currently approved RNA polymerase (RNAP) inhibitors.[1][2] Isolated from the soil bacterium Streptomyces albus, PUM has demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative pathogens, including multidrug-resistant (MDR) strains.[3][4] This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity.

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

This compound selectively inhibits bacterial RNA polymerase (RNAP), the essential enzyme responsible for transcribing DNA into RNA.[1][2] Its mode of action involves competitive inhibition at the nucleotide-triphosphate (NTP) uptake channel, specifically competing with UTP for binding to the RNAP active site.[5] This unique mechanism means that PUM does not share a binding site with rifamycins, another class of RNAP inhibitors, and consequently, there is no cross-resistance observed between the two.[5] The selectivity of PUM for bacterial RNAP over human RNAPs is a key feature, contributing to its potential as a therapeutic agent.[2]

Caption: Competitive inhibition of bacterial RNA polymerase by this compound.

Antibacterial Spectrum

This compound exhibits a broad range of activity against various bacterial pathogens. Its efficacy has been demonstrated against both Gram-positive and Gram-negative organisms, including strains resistant to other classes of antibiotics.

Quantitative Antibacterial Activity of this compound

| Bacterial Species | Strain Type | MIC (µg/mL) | Reference |

| Streptococcus pyogenes | Drug-sensitive & MDR | 4 - 6 | [4][6] |

| Streptococcus pyogenes | Macrolide-resistant | 0.1 - 1 | [6] |

| Streptococcus pneumoniae | 4 - 6 | [2] | |

| Staphylococcus aureus | Drug-sensitive & MDR | ~4 - 16 (in aged Mueller-Hinton II broth) | [2] |

| Enterococcus faecalis | Drug-sensitive & MDR | ~4 - 16 (in aged Mueller-Hinton II broth) | [2] |

| Moraxella catarrhalis | ~2 | [2] |

Note: The activity of this compound against Staphylococcus and Enterococcus species has been observed to be dependent on the age of the Mueller-Hinton II broth used in the assay.[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), is the standard procedure.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Bacterial Inoculum:

-

Bacterial strains are grown on appropriate agar plates.

-

A few colonies are used to inoculate a suitable broth medium (e.g., Mueller-Hinton Broth).

-

The culture is incubated at 37°C until it reaches the logarithmic growth phase.

-

The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent.

-

Serial two-fold dilutions of the compound are made in broth in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Each well containing the diluted compound is inoculated with the prepared bacterial suspension.

-

A growth control well (bacteria without the compound) and a sterility control well (broth only) are included.

-

The plate is incubated at 37°C for 16-20 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vivo Efficacy

The in vivo antibacterial activity of this compound has been evaluated in a murine peritonitis model of Streptococcus pyogenes infection.

Quantitative In Vivo Efficacy of this compound

| Animal Model | Infection | Route of Administration | ED50 | Reference |

| Mouse | Streptococcus pyogenes peritonitis | Intravenous (IV) | ~9 mg/kg | [2] |

| Mouse | Streptococcus pyogenes peritonitis | Subcutaneous (SC) | ~30 mg/kg | [2] |

Experimental Protocol: Murine Peritonitis Model

-

Infection:

-

Female ICR mice are infected via intraperitoneal (IP) injection with a lethal dose of a virulent Streptococcus pyogenes strain.

-

-

Treatment:

-

This compound is administered at various doses via intravenous or subcutaneous routes at specific time points post-infection.

-

-

Monitoring:

-

The survival of the mice is monitored over a period of several days.

-

-

Determination of ED50:

-

The 50% effective dose (ED50), the dose required to protect 50% of the infected mice from death, is calculated.

-

Caption: A simplified workflow for assessing the in vivo efficacy of this compound.

Conclusion

This compound represents a promising new class of antibiotics with a potent and broad-spectrum antibacterial activity. Its unique mechanism of targeting bacterial RNA polymerase at a site distinct from other inhibitors, coupled with its efficacy against drug-resistant pathogens, underscores its potential for further development as a therapeutic agent to combat the growing threat of antimicrobial resistance. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on this novel antibiotic.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery, properties, and biosynthesis of this compound, an antibacterial nucleoside analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Stabilizing this compound: Synthesis, RNA-polymerase inhibitory activity, and antibacterial activity of dipeptide-modified analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound—A Potent Nucleoside Inhibitor of the RNA Polymerase Beta Prime Subunit of Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Pseudouridimycin: A Technical Primer on its Core Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudouridimycin (PUM) is a novel peptidyl-nucleoside antibiotic that has emerged as a promising candidate in the fight against antimicrobial resistance.[1][2] Discovered through the screening of microbial fermentation extracts, PUM exhibits a unique mechanism of action, targeting bacterial RNA polymerase (RNAP) at a site distinct from other known inhibitors like rifamycins.[1][3] This technical guide provides an in-depth characterization of the initial properties of this compound, focusing on its biochemical activity, antibacterial spectrum, and mechanism of action.

Biochemical and Antibacterial Properties

This compound is a C-nucleoside analogue composed of a formamidinylated, N-hydroxylated Gly-Gln dipeptide linked to 6'-amino-pseudouridine.[2] Its inhibitory activity against bacterial RNA polymerase is potent and selective.

Quantitative Inhibitory and Antibacterial Activity

The following tables summarize the key quantitative data characterizing this compound's efficacy.

| Parameter | Organism/Enzyme | Value | Reference |

| IC50 | Bacterial RNA Polymerase (in vitro) | ~0.1 µM | [3] |

| Selectivity vs. Human RNAP I | ~600-fold | [3] | |

| Selectivity vs. Human RNAP II | ~10-fold | [3] | |

| Selectivity vs. Human RNAP III | ~90-fold | [3] |

Table 1: In vitro inhibitory activity of this compound against bacterial and human RNA polymerases.

| Organism | MIC Range (µg/mL) | Reference |

| Streptococcus spp. (drug-sensitive, drug-resistant, and multi-drug-resistant) | 4 - 6 | [4] |

| Macrolide-resistant Streptococcus pyogenes | 0.1 - 1 | [4][5] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

| Administration Route | ED50 (mg/kg) | Reference |

| Intravenous (IV) | ~9 | [3] |

| Subcutaneous (SC) | ~30 | [3] |

Table 3: In vivo efficacy of this compound in a mouse peritonitis model infected with Streptococcus pyogenes.

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

This compound functions as a competitive inhibitor of bacterial RNA polymerase, specifically targeting the nucleotide triphosphate (NTP) addition cycle.

Molecular Interactions

PUM binds to the NTP addition site of the bacterial RNAP.[3] Its mechanism involves mimicking the natural substrate, uridine triphosphate (UTP). The pseudouridine base of PUM forms Watson-Crick base pairs with a template-strand adenine, while the ribose and dipeptide moieties interact with the NTP binding site and the nascent RNA, respectively.[3] This binding physically obstructs the entry of incoming NTPs, thereby halting transcription.

Caption: Competitive inhibition of bacterial RNA polymerase by this compound.

Resistance

Spontaneous resistance to this compound occurs at a low frequency.[3] Mutations conferring resistance have been mapped to the rpoB and rpoC genes, which encode the β and β' subunits of RNA polymerase, respectively.[6] These mutations cluster in the region of the PUM binding pocket, highlighting the specificity of its target. Notably, there is no cross-resistance observed with rifampicin, another RNAP inhibitor that binds to a different site.[3]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the initial characterization of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of PUM is determined using the broth microdilution method.

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., Streptococcus pyogenes) is inoculated into Mueller-Hinton Broth (MHB) supplemented with 5% defibrinated sheep blood and incubated. The resulting culture is diluted to a standardized concentration of approximately 10^8 CFU/mL.[5]

-

Serial Dilution of this compound: PUM is dissolved in sterile water and serially diluted in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.0156 to 1 µg/mL).[5]

-

Inoculation and Incubation: Each well containing the diluted PUM is inoculated with the bacterial suspension. The plate also includes a growth control (bacteria in broth without PUM) and a sterility control (broth only). The plate is incubated at 37°C for 24 hours.[5]

-

Determination of MIC: The MIC is the lowest concentration of PUM that completely inhibits visible bacterial growth.[5]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

In Vitro RNA Polymerase Inhibition Assay

The direct inhibitory effect of PUM on bacterial RNAP is assessed through an in vitro transcription assay.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing purified bacterial RNA polymerase, a DNA template encoding a specific transcript, and a mixture of ATP, GTP, CTP, and radiolabeled UTP.

-

Addition of this compound: Varying concentrations of PUM are added to the reaction mixtures. A control reaction without PUM is also prepared.

-

Transcription Reaction: The transcription reaction is initiated by the addition of the DNA template and incubated at 37°C to allow for RNA synthesis.

-

Quantification of RNA Synthesis: The amount of radiolabeled UTP incorporated into the newly synthesized RNA is quantified to measure the level of transcription.

-

IC50 Determination: The concentration of PUM that inhibits 50% of the RNAP activity (IC50) is calculated from the dose-response curve.

Mouse Peritonitis Model for In Vivo Efficacy

The in vivo antibacterial activity of PUM is evaluated using a mouse model of peritonitis.

-

Infection Model: Female ICR mice are infected via intraperitoneal injection with a lethal dose of a virulent strain of Streptococcus pyogenes.[7]

-

Treatment Administration: this compound is administered to the infected mice at various doses and through different routes (e.g., intravenous or subcutaneous) at specific time points post-infection.[3][7]

-

Monitoring and Endpoint: The survival of the mice is monitored over a period of time. The endpoint is typically the determination of the effective dose that protects 50% of the animals from lethal infection (ED50).

Biosynthesis of this compound

The biosynthetic pathway of this compound has been elucidated through genetic and biochemical studies. It involves a series of enzymatic steps starting from uridine monophosphate (UMP).

Caption: Proposed biosynthetic pathway of this compound.

The pathway is initiated by the conversion of UMP to pseudouridine by the pseudouridine synthase PumJ. Subsequent modifications, including oxidation, amination, and peptide couplings catalyzed by a suite of enzymes (PumI, PumG, PumK, PumM, and PumE), lead to the final complex structure of this compound.

Conclusion

The initial characterization of this compound reveals a potent and selective antibacterial agent with a novel mechanism of action. Its efficacy against drug-resistant bacteria and low rate of resistance development make it a highly promising lead for further drug development. The detailed understanding of its properties, mechanism, and biosynthesis provides a solid foundation for future optimization and clinical translation efforts.

References

- 1. Discovery, properties, and biosynthesis of this compound, an antibacterial nucleoside-analog inhibitor of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial Nucleoside-Analog Inhibitor of Bacterial RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery, properties, and biosynthesis of this compound, an antibacterial nucleoside analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound—A Potent Nucleoside Inhibitor of the RNA Polymerase Beta Prime Subunit of Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial nucleoside-analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

In Vivo Efficacy of Pseudouridimycin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudouridimycin (PUM) is a novel nucleoside analog inhibitor of bacterial RNA polymerase (RNAP).[1][2] It exhibits potent antibacterial activity against a range of bacterial pathogens, including multidrug-resistant strains.[3][4] PUM's unique mechanism of action, which involves competition with UTP for the nucleotide addition site of RNAP, makes it a promising candidate for the development of new antibacterial therapies.[1][5] This technical guide provides an in-depth overview of the preliminary in vivo efficacy studies of this compound, focusing on the available quantitative data and experimental methodologies.

Core Efficacy Data

The primary in vivo efficacy of this compound has been demonstrated in a mouse model of peritonitis induced by Streptococcus pyogenes.[1][3] This model is a standard preclinical assay for evaluating the efficacy of antibiotics against systemic infections.[6]

Summary of In Vivo Efficacy

The efficacy of this compound in the S. pyogenes peritonitis model was determined by calculating the 50% effective dose (ED50), which represents the dose of the compound required to protect 50% of the infected animals from mortality.

| Animal Model | Pathogen | Administration Route | Efficacy Metric | Value |

| Mouse | Streptococcus pyogenes | Intravenous (IV) | ED50 | ~9 mg/kg |

| Mouse | Streptococcus pyogenes | Subcutaneous (SC) | ED50 | ~30 mg/kg |

Table 1: Summary of the in vivo efficacy of this compound in a mouse peritonitis model.[2]

Experimental Protocols

While a detailed, step-by-step protocol for the specific in vivo studies with this compound is not publicly available, the following methodology can be inferred from the published literature and general practices for this type of study.

Murine Peritonitis Model

The mouse peritonitis model is a well-established method for assessing the in vivo efficacy of antimicrobial agents.[6]

-

Animal Model: The specific strain of mice used in the this compound studies has not been detailed in the available literature. However, commonly used strains for this model include CD-1 or BALB/c mice. Animals are typically age and weight-matched to ensure uniformity within the experimental groups.

-

Infection: Mice are infected via intraperitoneal (IP) injection with a lethal dose of a virulent strain of Streptococcus pyogenes. The bacterial inoculum is prepared from an overnight culture and diluted to the desired concentration (colony-forming units per milliliter, CFU/mL).

-

Drug Administration: this compound is administered to the infected mice via either the intravenous (IV) or subcutaneous (SC) route. The drug is likely formulated in a sterile, biocompatible vehicle suitable for injection. The timing of drug administration in relation to the bacterial challenge is a critical parameter but is not specified in the available reports. Typically, treatment is initiated shortly after infection.

-

Efficacy Endpoint: The primary endpoint for determining efficacy is the survival of the animals over a defined period, typically 7 to 14 days post-infection. The ED50 is then calculated from the survival data at different dose levels of this compound.

Mechanism of Action and Signaling Pathways

This compound's mechanism of action is the direct inhibition of bacterial RNA polymerase.[1][5] It functions as a competitive inhibitor of UTP at the nucleotide addition site, thereby blocking transcription.[1][5]

Currently, there is no published evidence to suggest that this compound directly modulates any host signaling pathways. Its therapeutic effect is believed to be a direct consequence of its antibacterial activity, leading to the clearance of the bacterial infection.

References

- 1. This compound—A Potent Nucleoside Inhibitor of the RNA Polymerase Beta Prime Subunit of Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery, properties, and biosynthesis of this compound, an antibacterial nucleoside analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of the this compound Biosynthetic Pathway Provides Insights into the Formation of C-nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery, properties, and biosynthesis of this compound, an antibacterial nucleoside-analog inhibitor of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis and Purification of Pseudouridimycin (PUM)

References

- 1. Total Synthesis of this compound. | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Discovery, properties, and biosynthesis of this compound, an antibacterial nucleoside analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound—A Potent Nucleoside Inhibitor of the RNA Polymerase Beta Prime Subunit of Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Determining the Minimum Inhibitory Concentration (MIC) of Pseudouridimycin against Streptococcus pyogenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudouridimycin (PUM) is a novel nucleoside-analog antibiotic that demonstrates potent antibacterial activity by inhibiting the bacterial RNA polymerase (RNAP).[1][2][3] This unique mechanism of action makes it a compelling candidate for development against challenging pathogens, including multidrug-resistant strains. Streptococcus pyogenes, a Gram-positive bacterium, is a significant human pathogen responsible for a wide range of infections, from mild pharyngitis to severe, life-threatening invasive diseases. The emergence of resistance to conventional antibiotics in S. pyogenes necessitates the evaluation of new therapeutic agents.[1][4] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against Streptococcus pyogenes using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Mechanism of Action of this compound

This compound selectively targets and inhibits bacterial RNA polymerase, an enzyme essential for transcription. It functions as a competitive inhibitor of UTP (uridine triphosphate) at the nucleotide-binding site of the RNAP active center.[5] This binding prevents the incorporation of UTP into the growing RNA chain, thereby halting transcription and ultimately leading to bacterial cell death. A key feature of PUM is its selectivity for the bacterial RNAP, with significantly lower affinity for human RNAP, suggesting a favorable safety profile.[3][6]

References

- 1. This compound—A Potent Nucleoside Inhibitor of the RNA Polymerase Beta Prime Subunit of Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbiologyclass.net [microbiologyclass.net]

- 3. Discovery, properties, and biosynthesis of this compound, an antibacterial nucleoside analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. scribd.com [scribd.com]

Application Notes and Protocols for Studying Pseudouridimycin-RNAP Interaction Using Molecular Docking

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudouridimycin (PUM) is a novel nucleoside-analog inhibitor of bacterial RNA polymerase (RNAP) that shows significant promise as a broad-spectrum antibacterial agent.[1][2] PUM competitively inhibits the binding of UTP to the "+1" site of RNAP, effectively halting transcription.[1] This mechanism, distinct from other RNAP inhibitors like rifampin, makes PUM a compelling candidate for combating drug-resistant bacteria. Molecular docking is a powerful computational tool to investigate the specific interactions between PUM and RNAP at the atomic level, providing insights for the rational design of more potent and selective derivatives.

These application notes provide a comprehensive guide to utilizing molecular docking to study the PUM-RNAP interaction, including detailed protocols, data presentation guidelines, and visualizations of the underlying processes.

Mechanism of Action of this compound

This compound functions by directly competing with uridine triphosphate (UTP) for binding to the nucleotide triphosphate (NTP) addition site, also known as the "i+1" site, within the bacterial RNA polymerase active center.[1] By occupying this site, PUM physically obstructs the incoming NTP, thereby terminating RNA chain elongation and inhibiting transcription. The selectivity of PUM for bacterial RNAP over its human counterparts is attributed to specific interactions with residues that are conserved in bacteria but not in humans.[1][3]

Caption: Mechanism of action of this compound.

Molecular Docking Workflow

The following diagram outlines the typical workflow for performing a molecular docking study of the PUM-RNAP interaction. This process involves preparing the protein and ligand structures, performing the docking simulation, and analyzing the results.

Caption: Experimental workflow for molecular docking.

Experimental Protocols

Protocol 1: Molecular Docking of this compound to Bacterial RNA Polymerase using Schrödinger Suite

This protocol details the steps for performing an Induced Fit Docking (IFD) of PUM to the Thermus thermophilus RNAP, based on the methodology described in recent literature.[4]

1. Preparation of the RNA Polymerase Structure:

-

1.1. Obtain the Protein Structure: Download the crystal structure of the Thermus thermophilus RNAP in complex with PUM from the Protein Data Bank (PDB ID: 5X21).[5] This structure provides a validated starting point with the ligand already in the binding site.

-

1.2. Protein Preparation using Protein Preparation Wizard (Maestro, Schrödinger):

-

Import the PDB file (5X21) into Maestro.

-

Remove all water molecules and any co-crystallized molecules other than the RNAP and PUM.

-

Assign bond orders, add hydrogens, and create disulfide bonds.

-

Fill in any missing side chains and loops using Prime.

-

Optimize the hydrogen bond network.

-

Perform a restrained minimization of the protein structure using the OPLS3e force field to relieve any steric clashes.

-

2. Preparation of the this compound Ligand:

-

2.1. Extract and Prepare the Ligand:

-

Extract the PUM molecule from the prepared protein complex.

-

Use LigPrep to generate a low-energy 3D conformation of PUM. This step will also assign correct protonation states at a physiological pH (e.g., 7.4 ± 0.5).

-

3. Receptor Grid Generation:

-

3.1. Define the Binding Site:

-

In Maestro, select the extracted PUM ligand as the centroid for the receptor grid generation.

-

Ensure the grid box is large enough to encompass the entire binding pocket, typically with a buffer of 10-15 Å around the ligand.

-

4. Induced Fit Docking (IFD):

-

4.1. Set up the IFD Protocol:

-

Open the Induced Fit Docking panel in Maestro.

-

Select the prepared RNAP structure as the receptor and the prepared PUM structure as the ligand.

-

Define the binding site by picking the previously generated receptor grid.

-

4.1.1. Initial Glide Docking:

-

Within the IFD protocol, set the initial docking to use the Standard Precision (SP) mode of Glide.

-

Soften the van der Waals radii scaling to 0.5 for both the receptor and ligand to allow for more conformational sampling.

-

-

4.1.2. Prime Refinement:

-

Set Prime to refine residues within 5.0 Å of the ligand poses. This step will optimize the side chains of the binding pocket residues to accommodate the ligand.

-

-

4.1.3. Glide Redocking:

-

After the Prime refinement, redock the ligand into the refined receptor structures using the Extra Precision (XP) mode of Glide.

-

-

-

4.2. Run the IFD Calculation: Launch the job. The IFD protocol will output a set of docked poses with their corresponding scores.

5. Analysis of Docking Results:

-

5.1. Evaluate Docking Poses:

-

Analyze the top-ranked poses based on the IFD score, which combines the GlideScore and the Prime energy.

-

Visually inspect the binding mode of PUM in the RNAP active site, paying close attention to key hydrogen bonds and hydrophobic interactions with the surrounding residues.

-

-

5.2. Post-Docking Analysis (MM/GBSA):

-

To further refine the binding energy prediction, perform a Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculation on the top-ranked docked complex. This will provide an estimate of the binding free energy (ΔG_bind).

-

Data Presentation

Quantitative data from molecular docking and experimental studies should be summarized for clear comparison.

Table 1: Summary of Quantitative Data for PUM-RNAP Interaction

| Parameter | Value | Method | Organism | Reference |

| Binding Affinity (Ka) | 6.175 x 105 M-1 | Isothermal Titration Calorimetry (ITC) | Streptococcus pyogenes | [4] |

| Binding Energy (ΔG) | -64.38 kJ/mol | Molecular Docking (MM/PBSA) | Streptococcus pyogenes | [4] |

| Docking Score | -10.11 | Molecular Docking (Induced Fit) | Streptococcus pyogenes | [4] |

| Glide Energy | -64.84 kcal/mol | Molecular Docking (Induced Fit) | Streptococcus pyogenes | [4] |

| IC50 | ~0.1 µM | in vitro RNAP inhibition assay | Bacterial RNAP | [3] |

| Minimum Inhibitory Concentration (MIC) | 4 - 6 µg/mL | Broth microdilution | Various bacteria | [3] |

Table 2: Key Interacting Residues in the PUM-RNAP Complex (Streptococcus pyogenes)

| RNAP Subunit | Residue | Interaction Type |

| β subunit | Glu525 | Hydrogen Bond |

| β subunit | Lys928 | Non-bonded contact |

| β' subunit | Arg415 | Hydrogen Bond |

| β' subunit | Asn448 | Non-bonded contact |

| β' subunit | Gly787 | Non-bonded contact |

| β' subunit | Thr791 | Non-bonded contact |

| β' subunit | Tyr800 | Hydrogen Bond |

| β' subunit | Gln934 | Hydrogen Bond |

Data extracted from a molecular docking study on S. pyogenes RNAP.[4]

Conclusion

Molecular docking serves as an invaluable tool for elucidating the intricate interactions between this compound and bacterial RNA polymerase. The protocols and data presented in these application notes provide a robust framework for researchers to investigate this promising antibacterial agent further. By combining computational and experimental approaches, a deeper understanding of the PUM-RNAP interaction can be achieved, paving the way for the development of novel and effective antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery, properties, and biosynthesis of this compound, an antibacterial nucleoside analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound—A Potent Nucleoside Inhibitor of the RNA Polymerase Beta Prime Subunit of Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

Application Notes and Protocols for Assessing Pseudouridimycin Stability in Solution

For: Researchers, scientists, and drug development professionals.

Subject: Standardized methods for the assessment of Pseudouridimycin (PUM) stability in aqueous solutions.

Introduction

This compound (PUM) is a novel C-nucleoside dipeptide antibiotic that shows promising activity against a broad spectrum of bacteria, including drug-resistant strains, by selectively inhibiting bacterial RNA polymerase (RNAP).[1] Despite its therapeutic potential, PUM is known to undergo relatively rapid degradation in aqueous solutions, which can limit its efficacy in both in vitro and in vivo applications.[1][2][3] Therefore, a thorough assessment of its stability is crucial for the development of PUM and its analogues as viable drug candidates.

These application notes provide detailed protocols for assessing the chemical stability of this compound in solution, focusing on the principal degradation pathways and the analytical methods for monitoring its decomposition.

Key Stability Considerations

The primary mechanism of PUM degradation at physiological pH is through guanidine-mediated hydroxamate bond scission.[1][4] This intramolecular reaction leads to the cleavage of the dipeptide chain. The stability of PUM is significantly influenced by pH and the presence of salts in the buffer.

Key Findings on PUM Stability:

-

pH Dependence: PUM exhibits pH-dependent stability, with accelerated decomposition observed in basic and neutral (physiological) pH buffers compared to acidic conditions or ultrapure deionized water.

-

Salt Effects: The presence of salts, such as those in phosphate-buffered saline (PBS), can accelerate the degradation of PUM.

-

Structural Liabilities: The N-terminal guanidine group and the central N-oxidized amide (hydroxamate) bond are the key structural features contributing to its instability.

Quantitative Stability Data

The following table summarizes the reported half-life (t1/2) of this compound under various conditions. This data is essential for designing experiments and interpreting results.

| pH | Buffer System | Temperature (°C) | Half-life (t1/2) in hours | Reference |

| 3.8 | Acetate Buffer | Room Temperature | 25.1 | |

| 7.0 | PBS | Room Temperature | 18.9 | |

| 7.4 | PBS | 25 | 15.7 | |

| 10.0 | Carbonate Buffer | Room Temperature | 5.4 | |

| Not Specified | Ultrapure Deionized Water | Room Temperature | 192 | |

| Not Specified | Most Growth Media | Not Specified | ~12 | [5] |

Experimental Protocols

This protocol describes a general method for monitoring the degradation of PUM in a solution over time using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

-

This compound (PUM)

-

Buffers of desired pH (e.g., 0.1 M Phosphate Buffered Saline pH 7.4, 0.1 M Acetate Buffer pH 3.8, 0.1 M Carbonate Buffer pH 10.0)

-

Ultrapure deionized water

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Formic acid (FA) or Trifluoroacetic acid (TFA)

-

HPLC system with a UV detector

-

Analytical C18 RP-HPLC column (e.g., Phenomenex Synergi 4 µm Fusion-RP 80 Å, 150 x 4.6 mm)[6]

-

Thermostatted autosampler or incubator

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of PUM in a suitable solvent (e.g., DMSO or water) at a known concentration (e.g., 10 mg/mL).

-

Incubation Solution Preparation: Dilute the PUM stock solution into the desired buffer (e.g., PBS pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

-

Incubation: Incubate the solution at a controlled temperature (e.g., 25 °C or 37 °C).

-

Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the incubation solution.

-

Sample Quenching (Optional but Recommended): To stop further degradation, the reaction can be quenched by adding an equal volume of a cold, strong solvent like acetonitrile or by freezing the sample immediately at -20 °C or -80 °C until analysis.

-

HPLC Analysis:

-

Inject the samples onto the C18 column.

-

Use a suitable mobile phase gradient. A common mobile phase system is:

-

Solvent A: Water with 0.1% Formic Acid

-

Solvent B: Acetonitrile with 0.1% Formic Acid

-

-

A typical gradient might be a linear increase from 5% to 95% Solvent B over 15-20 minutes.[7]

-

Set the flow rate to a standard value for the column (e.g., 0.5-1.0 mL/min).[6]

-

Monitor the elution profile using a UV detector at a wavelength where PUM has significant absorbance (e.g., 260 nm).[6]

-

-

Data Analysis:

-

Integrate the peak area of the PUM peak at each time point.

-

Plot the natural logarithm of the remaining PUM concentration (or peak area) versus time.

-

The degradation rate constant (k) can be determined from the slope of the line (slope = -k) for a first-order reaction.

-

Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

-

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[8][9] These studies involve exposing PUM to more extreme conditions than those expected during storage or use.

Stress Conditions:

-

Acidic Hydrolysis: Incubate PUM in 0.1 M HCl at an elevated temperature (e.g., 60 °C) for several hours.

-

Basic Hydrolysis: Incubate PUM in 0.1 M NaOH at room temperature or slightly elevated temperature for a shorter duration, as degradation is faster under basic conditions.

-

Oxidative Degradation: Treat PUM with a solution of hydrogen peroxide (e.g., 3% H2O2) at room temperature.

-

Thermal Degradation: Incubate a solid sample or a solution of PUM at a high temperature (e.g., 70-80 °C).

-

Photostability: Expose a solution of PUM to UV and/or visible light according to ICH Q1B guidelines.

For each condition, samples should be analyzed by HPLC-UV and ideally by LC-Mass Spectrometry (LC-MS) to identify the degradation products.[7]

Visualization of Workflows and Pathways

References

- 1. Stabilizing this compound: Synthesis, RNA-polymerase inhibitory activity, and antibacterial activity of dipeptide-modified analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stabilizing this compound: Synthesis, RNA Polymerase Inhibitory Activity, and Antibacterial Activity of Dipeptide-Modified Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stabilizing the Antibacterial Natural Product this compound - ChemistryViews [chemistryviews.org]

- 5. Discovery, properties, and biosynthesis of this compound, an antibacterial nucleoside analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Heterologous Expression of this compound and Description of the Corresponding Minimal Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biopharminternational.com [biopharminternational.com]

- 9. biomedres.us [biomedres.us]

Application Notes and Protocols for Broth Microdilution Assay with Pseudouridimycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudouridimycin (PUM) is a novel nucleoside analog antibiotic that exhibits potent antibacterial activity by selectively inhibiting bacterial RNA polymerase.[1][2] It functions as a competitive inhibitor of UTP (uridine triphosphate) at the nucleotide triphosphate (NTP) addition site of the enzyme.[2] PUM has demonstrated efficacy against a range of both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[3] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, a standardized technique for antimicrobial susceptibility testing.[4][5]

Principle of the Broth Microdilution Assay

The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6] The assay involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[7] Each well is then inoculated with a standardized suspension of the test microorganism and incubated under controlled conditions.[5] The MIC is determined by visual inspection of the wells for turbidity; the lowest concentration of the antimicrobial agent in a clear well is recorded as the MIC.[6]

Data Presentation

Table 1: Recommended Concentration Ranges for this compound Susceptibility Testing

| Concentration Range (µg/mL) | Notes |

| 0.015 - 16 | This range covers the reported MICs for most susceptible organisms.[2][8] Adjust as necessary based on preliminary data. |

Table 2: Quality Control (QC) Organism and Expected MIC Range

| Quality Control Strain | Antimicrobial Agent | Expected MIC Range (µg/mL) |

| Staphylococcus aureus ATCC® 29213™ | This compound | Not yet established by CLSI or EUCAST. Laboratories should establish their own internal QC ranges. |

| Streptococcus pneumoniae ATCC® 49619™ | This compound | Not yet established by CLSI or EUCAST. Laboratories should establish their own internal QC ranges. |

Note: As this compound is an experimental antibiotic, official quality control ranges from standards organizations like CLSI and EUCAST are not yet available. It is crucial for individual laboratories to establish and maintain their own internal quality control data. The use of well-characterized QC strains such as S. aureus ATCC® 29213™ or S. pneumoniae ATCC® 49619™ is recommended to ensure the consistency and accuracy of the testing method.[9]

Experimental Protocol: Broth Microdilution Assay for this compound

This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and published research on this compound.[4][8]

Materials

-

This compound (PUM) powder

-

Sterile, high-purity water[8]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well U-bottom microtiter plates

-

Sterile reagent reservoirs

-

Multichannel and single-channel pipettes and sterile tips

-

Bacterial culture in the logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35 ± 2°C)

-

Candle jar or CO₂ incubator (for fastidious organisms like Streptococcus pneumoniae)

-

Vortex mixer

-

Spectrophotometer or turbidimeter

Procedure

1. Preparation of this compound Stock Solution

a. Aseptically prepare a stock solution of this compound by dissolving the powder in sterile, high-purity water to a concentration of 1 mg/mL (1000 µg/mL).[8] b. Ensure the powder is completely dissolved. The stock solution can be filter-sterilized and stored in aliquots at -20°C or below for future use. Avoid repeated freeze-thaw cycles.

2. Preparation of the Inoculum

a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism. b. Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth. c. Vortex the tube to create a smooth suspension. d. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. e. Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically done by making a 1:100 dilution of the 0.5 McFarland suspension into the broth, from which 50 µL will be added to each well containing 50 µL of the drug dilution.

3. Preparation of the Microtiter Plate

a. Dispense 50 µL of CAMHB into wells 1 through 12 of a 96-well microtiter plate. b. Add an additional 50 µL of CAMHB to well 11, which will serve as the growth control. Well 12, containing only broth, will be the sterility control. c. Prepare a working solution of this compound at twice the highest desired final concentration in CAMHB. d. Add 100 µL of this working solution to well 1. e. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard the final 50 µL from well 10. This will create a range of concentrations in wells 1-10, each containing 50 µL.

4. Inoculation of the Microtiter Plate

a. Add 50 µL of the diluted bacterial suspension (prepared in step 2e) to wells 1 through 11. Do not inoculate the sterility control well (well 12). b. The final volume in each test well will be 100 µL.

5. Incubation

a. Seal the microtiter plate with a lid or an adhesive seal to prevent evaporation. b. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[5] For fastidious organisms like Streptococcus pneumoniae, incubate in a candle jar or a CO₂ incubator.[8]

6. Reading and Interpreting the Results

a. After incubation, place the microtiter plate on a reading stand. b. Examine the sterility control well (well 12). It should be clear, indicating no contamination. c. Examine the growth control well (well 11). It should show distinct turbidity, indicating adequate bacterial growth. d. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

Special Consideration for Staphylococcus and Enterococcus species:

The antibacterial activity of this compound against these species has been reported to be influenced by the age of the Mueller-Hinton II broth.[2] It is recommended to use freshly prepared Mueller-Hinton II broth for consistency when testing these organisms.

Visualizations

This compound Broth Microdilution Workflow

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Discovery, properties, and biosynthesis of this compound, an antibacterial nucleoside analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 5. Broth microdilution - Wikipedia [en.wikipedia.org]

- 6. Broth Microdilution | MI [microbiology.mlsascp.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. szu.gov.cz [szu.gov.cz]

Application Notes and Protocols for Studying Pseudouridimycin's Effect on Bacterial Transcription

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pseudouridimycin (PUM) is a novel nucleoside-analog antibiotic that demonstrates potent and selective inhibition of bacterial RNA polymerase (RNAP).[1][2][3] Discovered through screening of microbial extracts, PUM presents a promising avenue for the development of new antibacterial agents, particularly against drug-resistant pathogens.[1][2][3] These application notes provide a comprehensive overview of PUM's mechanism of action and detailed protocols for studying its effects on bacterial transcription.

PUM functions by competing with UTP for binding to the "i+1" NTP binding site of bacterial RNAP, thereby halting transcription.[1][3] This mechanism is distinct from other known RNAP inhibitors like rifampicin, and PUM has been shown to have no cross-resistance with rifampin.[1][3] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1]

Data Presentation

Table 1: In Vitro Inhibition of Bacterial RNA Polymerase by this compound

| Target Organism/Enzyme | IC50 (μM) | Selectivity vs. Human RNAPs | Reference |

| Bacterial RNAP | ~0.1 | >4 to >500-fold | [1] |

| E. coli RNAP | 0.1 | - | [3] |

| Human RNAP I | - | ~600-fold | [4] |

| Human RNAP II | - | ~10-fold | [4] |

| Human RNAP III | - | ~90-fold | [4] |

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Strains

| Bacterial Strain | MIC (μg/mL) | Reference |

| Streptococcus pyogenes | 4 - 6 | [5][6] |

| Macrolide-resistant S. pyogenes | 0.1 - 1 | [5][6] |

| Streptococcus spp. (drug-sensitive and resistant) | 4 - 6 | [4] |

| Moraxella catarrhalis | ~2 | [4] |

| General Bacterial Growth Inhibition | 2 - 16 | [1][3] |

Mandatory Visualizations

Caption: Mechanism of this compound (PUM) action on bacterial RNA polymerase.

Caption: Experimental workflow for studying PUM's effect on bacterial transcription.

Experimental Protocols

In Vitro Transcription Assay to Determine IC50

This protocol is designed to quantify the inhibitory effect of PUM on bacterial RNA polymerase in a cell-free system.

Materials:

-

Purified bacterial RNA polymerase (holoenzyme)

-

Linear DNA template containing a known promoter (e.g., T7 promoter)

-

Ribonucleotide triphosphates (ATP, GTP, CTP, UTP)

-

[α-³²P]UTP (for radioactive detection) or a fluorescently labeled UTP analog

-

This compound (PUM) stock solution of known concentration

-

Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT)

-

RNase inhibitor

-

Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Polyacrylamide gel (denaturing, appropriate percentage for expected transcript size)

-

Phosphorimager or fluorescence scanner

Procedure:

-

Prepare a master mix: In a microcentrifuge tube, prepare a master mix containing transcription buffer, RNase inhibitor, ATP, GTP, CTP, and the labeled UTP.

-

Prepare PUM dilutions: Serially dilute the PUM stock solution in transcription buffer to create a range of concentrations to be tested.

-

Set up transcription reactions: In separate tubes, combine the DNA template and bacterial RNAP. Add the different dilutions of PUM to these tubes. Include a no-PUM control (vehicle control).

-

Initiate transcription: Add the master mix to each reaction tube to start the transcription.

-

Incubate: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction: Add the stop solution to each tube to terminate the transcription.

-

Analyze transcripts: Denature the samples by heating and then separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.

-

Quantify results: Visualize the transcripts using a phosphorimager or fluorescence scanner. Quantify the band intensities to determine the amount of RNA synthesized at each PUM concentration.

-

Calculate IC50: Plot the percentage of inhibition against the PUM concentration and fit the data to a dose-response curve to calculate the IC50 value.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of PUM that inhibits the visible growth of a specific bacterium.

Materials:

-

96-well microtiter plates (sterile)

-

Bacterial strain of interest

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

This compound (PUM) stock solution

-

Sterile diluent (e.g., sterile water or broth)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare bacterial inoculum: Culture the bacterial strain overnight in the appropriate growth medium. Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

Prepare PUM dilutions in the plate:

-

Add 100 µL of sterile growth medium to all wells of a 96-well plate.

-

Add 100 µL of a 2x concentrated PUM stock solution to the first column of wells.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to create a range of PUM concentrations. Discard 100 µL from the last column of dilutions.

-

-

Inoculate the plate: Add 100 µL of the standardized bacterial inoculum to each well containing the PUM dilutions. This will bring the final volume to 200 µL and dilute the PUM and bacteria to their final concentrations.

-

Controls:

-

Growth control: A well containing only growth medium and the bacterial inoculum (no PUM).

-

Sterility control: A well containing only growth medium.

-

-

Incubate: Cover the plate and incubate at 37°C for 16-20 hours.

-

Determine MIC: The MIC is the lowest concentration of PUM at which there is no visible growth of bacteria (i.e., the well remains clear). This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

RNA Sequencing of PUM-Treated Bacteria

This protocol outlines the steps to analyze the global transcriptional changes in bacteria upon treatment with PUM.

Materials:

-

Bacterial culture

-

This compound (PUM)

-

RNA stabilization solution (e.g., RNAprotect Bacteria Reagent)

-

RNA extraction kit suitable for bacteria

-

DNase I

-

Ribosomal RNA (rRNA) depletion kit

-

RNA sequencing library preparation kit

-

Next-generation sequencing (NGS) platform

Procedure:

-

Bacterial culture and treatment:

-

Grow a bacterial culture to mid-logarithmic phase.

-

Divide the culture into two: a treatment group and a control group.

-

Add PUM to the treatment group at a sub-MIC concentration (to avoid immediate cell death and allow for transcriptional changes to occur). Add an equivalent volume of vehicle to the control group.

-

Incubate both cultures for a defined period (e.g., 30-60 minutes).

-

-

RNA extraction:

-

Harvest the bacterial cells from both cultures.

-

Immediately stabilize the RNA using an RNA stabilization solution.

-

Extract total RNA using a suitable RNA extraction kit, including a DNase I treatment step to remove any contaminating genomic DNA.

-

-

RNA quality control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

-

rRNA depletion: Remove the abundant ribosomal RNA from the total RNA samples using an rRNA depletion kit.

-

Library preparation:

-

Fragment the rRNA-depleted RNA.